molecular formula C26H25NO4S2 B11125657 4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl (2E)-3-phenylprop-2-enoate

4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11125657
M. Wt: 479.6 g/mol
InChI Key: QLZMAUQDPIFTDS-BNIUNONASA-N
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Description

4-{[(5Z)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound featuring a thiazolidinone core, a phenylprop-2-enoate moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting thiourea with chloroethylacetate under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the thiazolidinone intermediate.

    Formation of the Phenylprop-2-enoate Moiety: This step involves a Knoevenagel condensation reaction between the thiazolidinone intermediate and cinnamic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s thiazolidinone core is of interest due to its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The phenylprop-2-enoate moiety can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Cinnamic Acid Derivatives: These compounds share the phenylprop-2-enoate moiety and are known for their antioxidant and anti-inflammatory properties.

Uniqueness

What sets 4-{[(5Z)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL (2E)-3-PHENYLPROP-2-ENOATE apart is the combination of these two moieties, which may result in unique biological activities and chemical properties not observed in the individual components.

Properties

Molecular Formula

C26H25NO4S2

Molecular Weight

479.6 g/mol

IUPAC Name

[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C26H25NO4S2/c1-30-22-16-19(12-14-21(22)31-24(28)15-13-18-8-4-2-5-9-18)17-23-25(29)27(26(32)33-23)20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3/b15-13+,23-17-

InChI Key

QLZMAUQDPIFTDS-BNIUNONASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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